molecular formula C15H21N3O2S2 B6757337 N-(5-cyclohexyl-2-methylpyrazol-3-yl)-5-methylthiophene-2-sulfonamide

N-(5-cyclohexyl-2-methylpyrazol-3-yl)-5-methylthiophene-2-sulfonamide

Cat. No.: B6757337
M. Wt: 339.5 g/mol
InChI Key: FQYGDRXHWWCLKW-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-2-methylpyrazol-3-yl)-5-methylthiophene-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a methylpyrazol ring, and a thiophene sulfonamide moiety

Properties

IUPAC Name

N-(5-cyclohexyl-2-methylpyrazol-3-yl)-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c1-11-8-9-15(21-11)22(19,20)17-14-10-13(16-18(14)2)12-6-4-3-5-7-12/h8-10,12,17H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYGDRXHWWCLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC(=NN2C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-2-methylpyrazol-3-yl)-5-methylthiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the cyclization of a suitable diketone with hydrazine to form the pyrazole ring.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation using cyclohexyl halide in the presence of a base.

    Formation of the Thiophene Ring: The thiophene ring is synthesized separately through a series of reactions involving sulfur and a suitable diene.

    Sulfonamide Formation: The final step involves the sulfonation of the thiophene ring followed by coupling with the pyrazole derivative to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-2-methylpyrazol-3-yl)-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(5-cyclohexyl-2-methylpyrazol-3-yl)-5-methylthiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Agrochemicals: The compound is studied for its insecticidal properties, particularly against diamide-resistant pests.

    Biological Research: It is used as a tool compound to study the effects of sulfonamides on various biological systems.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-2-methylpyrazol-3-yl)-5-methylthiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of target enzymes, inhibiting their activity and leading to downstream effects. In the case of its insecticidal action, it targets the ryanodine receptor in insects, leading to a depletion of intracellular calcium reservoirs .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclohexyl-2-methylpyrazol-3-yl)-2-phenylethanesulfonamide
  • N-(5-cyclohexyl-2-methylpyrazol-3-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide

Uniqueness

N-(5-cyclohexyl-2-methylpyrazol-3-yl)-5-methylthiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene sulfonamide moiety, in particular, differentiates it from other similar compounds and contributes to its specific activity profile.

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